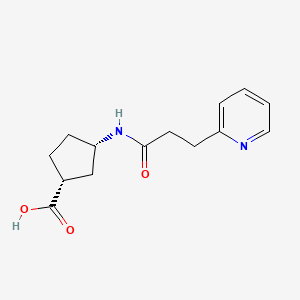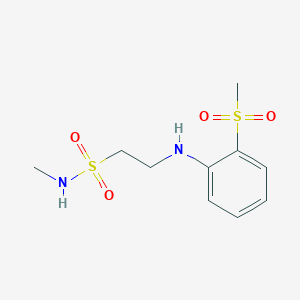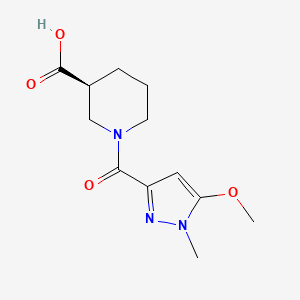![molecular formula C14H23N3O B6645157 N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine, also known as SP-4-84, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in regulating various physiological processes in the body.
作用機序
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine exerts its pharmacological effects by selectively binding to S1P1 receptors, which are G protein-coupled receptors that are widely expressed in various tissues, including the immune and nervous systems. Activation of S1P1 receptors by this compound leads to the internalization and degradation of the receptor, resulting in the sequestration of lymphocytes and the attenuation of immune responses. In the nervous system, activation of S1P1 receptors by this compound has been shown to inhibit inflammation and promote neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. In the immune system, this compound has been found to reduce the number of circulating lymphocytes by inducing their sequestration in the lymphoid organs. This property has been exploited for the treatment of autoimmune diseases, such as multiple sclerosis.
In the nervous system, this compound has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been found to enhance the survival and differentiation of neural stem cells, which could have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has several advantages for lab experiments, including its high potency and selectivity for S1P1 receptors, which allows for precise modulation of immune and nervous system functions. This compound also has low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies.
However, this compound has some limitations for lab experiments, including its high cost and complex synthesis method. This compound also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine, including:
1. Investigation of the therapeutic potential of this compound for the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
2. Exploration of the neuroprotective effects of this compound in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Evaluation of the anti-tumor activity of this compound in preclinical models of cancer, with a focus on its mechanism of action and potential for combination therapy.
4. Development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and bioavailability.
5. Investigation of the role of S1P1 receptors in other physiological processes, such as wound healing and angiogenesis, and the potential use of this compound as a tool for modulating these processes.
In conclusion, this compound is a synthetic compound that has shown great promise in various scientific research fields. This compound has potent and selective agonist activity for S1P1 receptors and has been investigated for its therapeutic potential in immunology, neurobiology, and oncology. Further research is needed to fully understand the mechanism of action and potential applications of this compound in these fields.
合成法
The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine involves several steps, starting with the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 1,8-diaminooctane to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the amine product, which is further reacted with 2-chloro-1,3-propanediol to form the spirocyclic ring system. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has been extensively studied in various scientific research fields, including immunology, neurobiology, and oncology. In immunology, this compound has been shown to modulate the trafficking of immune cells, particularly lymphocytes, by selectively binding to S1P1 receptors. This property has made this compound a potential therapeutic agent for the treatment of autoimmune diseases, such as multiple sclerosis.
In neurobiology, this compound has been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. This compound has also been shown to enhance the survival and differentiation of neural stem cells, suggesting its potential use in regenerative medicine.
In oncology, this compound has been investigated for its anti-tumor activity. This compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation and migration of tumor cells. These findings suggest that this compound could be a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-12(10-16-17-11)9-15-13-3-2-4-14(13)5-7-18-8-6-14/h10,13,15H,2-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOBKVBLFOTSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC2CCCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)






![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)
![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)


